![molecular formula C20H24ClN3O4S B2516797 4-((2-chlorophenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide CAS No. 1235629-79-4](/img/structure/B2516797.png)
4-((2-chlorophenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
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Description
The compound "4-((2-chlorophenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide" is a chemical entity that appears to be related to a class of compounds known as (4-piperidin-1-yl)-phenyl sulfonamides. These compounds have been studied for their biological activity, particularly their interaction with human beta(3)-adrenergic receptors (AR). The research on these compounds is focused on developing selective agonists for the beta(3) receptor, which could have therapeutic potential in treating various conditions .
Synthesis Analysis
The synthesis of related sulfonamide compounds involves several steps, including the preparation of sulfonamido derivatives through reactions with different amines such as diethylamine, piperidine, and morpholine. The process may also involve the hydrolysis of these derivatives and subsequent reactions to produce chlorocarboxymethyl-benzenesulfonamides. The synthesis routes are designed to introduce specific functional groups that can enhance the biological activity and selectivity of the compounds towards the beta(3) receptor .
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is critical in determining their selectivity and potency as beta(3) agonists. Modifications to the structure, such as N-alkyl substitution on the 4-piperidin-1-yl-phenylamine, have been shown to increase beta(3) potency while maintaining selectivity over beta(1)- and beta(2)-ARs. The presence of specific groups, such as the 4-hydroxyl-3-methyl sulfonamide or the free carboxylic acid, plays a significant role in the interaction with the beta(3) receptor .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are tailored to achieve the desired modifications on the phenyl sulfonamide scaffold. The reactions may include the use of thionyl chloride to produce acid chlorides of the sulfonamides, which can then be transformed into various amides. These reactions are crucial for obtaining compounds with the necessary chemical properties to act as beta(3) agonists .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Characterization
A significant aspect of research on 4-((2-chlorophenylsulfonamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide and related compounds involves their synthesis and chemical characterization. The methodology for preparing various sulfonamido derivatives, including the reaction of specific amines with carbo-methoxymethyl derivatives to produce corresponding sulfonamides, has been explored. Acid hydrolysis and subsequent reactions yield chlorocarboxymethyl-benzenesulfonamides, which are crucial intermediates in synthesizing these complex compounds. This research provides foundational knowledge for understanding the chemical properties and potential applications of these derivatives in scientific research (Catsoulacos & Camoutsis, 1980).
Pharmacological Applications
Another area of investigation involves the pharmacological properties of benzamide derivatives related to this compound. These compounds have been evaluated for their serotonin 4 (5-HT(4)) receptor agonist activity, demonstrating potential for improving gastrointestinal motility. Such studies are crucial for developing new therapeutic agents targeting gastrointestinal disorders. However, challenges such as low oral bioavailability due to poor intestinal absorption rates have been identified, guiding future modifications to enhance therapeutic potential (Sonda et al., 2003).
Material Science Applications
Research extends into the material science domain, where compounds like this compound serve as precursors or components in synthesizing advanced materials. For instance, polyamides and poly(amide-imide)s derived from similar compounds exhibit high thermal stability and solubility in polar solvents, making them suitable for various industrial applications. Such materials' inherent viscosities and glass transition temperatures indicate their robustness and utility in high-performance applications (Saxena et al., 2003).
properties
IUPAC Name |
4-[[(2-chlorophenyl)sulfonylamino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4S/c1-28-18-8-4-3-7-17(18)23-20(25)24-12-10-15(11-13-24)14-22-29(26,27)19-9-5-2-6-16(19)21/h2-9,15,22H,10-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGFPNQGOWSKEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNS(=O)(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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